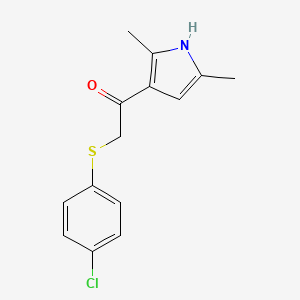![molecular formula C14H17N3O B14907289 n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group via a propyl chain. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Thiabendazole: An antihelmintic agent featuring a benzimidazole structure.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropanecarboxamide group and the propyl linker. These structural elements can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
N-[3-(benzimidazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(11-6-7-11)15-8-3-9-17-10-16-12-4-1-2-5-13(12)17/h1-2,4-5,10-11H,3,6-9H2,(H,15,18) |
InChI 键 |
DVLAPWSUDCQEEX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCCCN2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


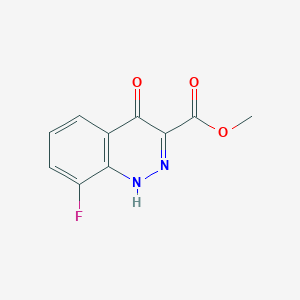
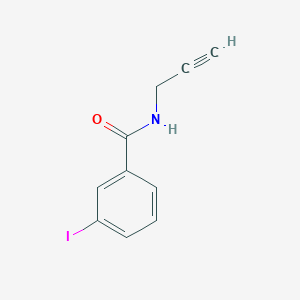
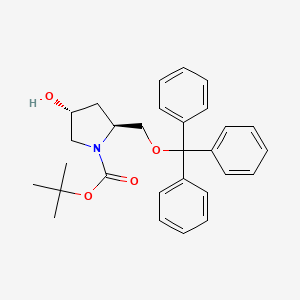
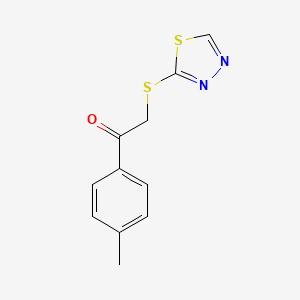
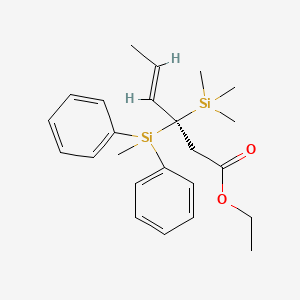
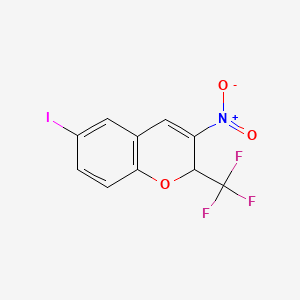
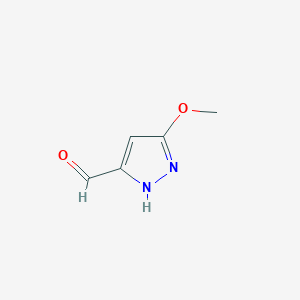
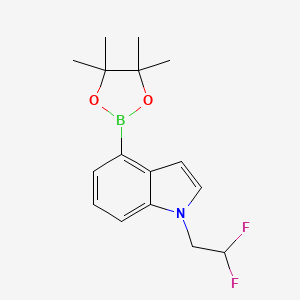
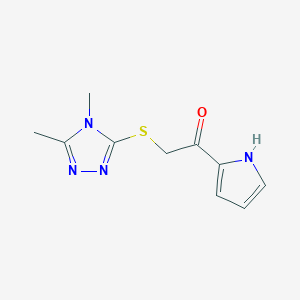
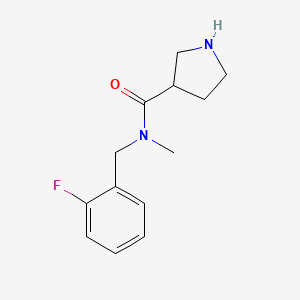
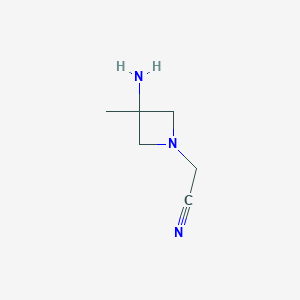
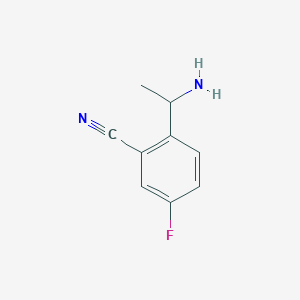
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
